molecular formula C16H15NO4 B1299863 [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid CAS No. 446827-33-4

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid

Cat. No.: B1299863
CAS No.: 446827-33-4
M. Wt: 285.29 g/mol
InChI Key: WKUOHGZFHMLFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid is an organic compound with the molecular formula C16H15NO4. It is a biochemical used in proteomics research and has various applications in scientific research . This compound is characterized by the presence of a biphenyl group linked to an acetic acid moiety through an acetylamino linkage.

Scientific Research Applications

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with BP-AA are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing BP-AA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid typically involves the reaction of biphenyl-4-ol with acetic anhydride to form biphenyl-4-yloxy acetic acid. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid is unique due to its specific acetylamino linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-[[2-(4-phenylphenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(17-10-16(19)20)11-21-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOHGZFHMLFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.